2-Bromo-4-cyano-5-hydroxybenzoic acid
Description
Properties
IUPAC Name |
2-bromo-4-cyano-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-6-1-4(3-10)7(11)2-5(6)8(12)13/h1-2,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJWQRMWAKSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(=O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reagents: Bromine (Br₂), concentrated hydrochloric acid (HCl), and optionally a catalyst or oxidizing agent.
- Reaction Conditions:
- Temperature: 10–45°C (preferably 10–35°C for selectivity).
- Bromine equivalents: 1.0–1.1 molar ratio relative to the substrate.
- Solvent: Concentrated HCl (preferably 30–40%) acts as both solvent and reaction medium.
- Reaction Time: 2–4 hours, depending on scale and temperature.
Research Findings:
- Bromination in concentrated hydrochloric acid achieves high regioselectivity at the 6-position, avoiding polybromination or substitution at undesired sites.
- The process yields a high-purity 2-bromo-4,5-dialkoxybenzoic acid with yields exceeding 90% under optimized conditions.
Data Table: Bromination Reaction Conditions and Yield
Hydrolysis and Functional Group Transformation
Following bromination, hydrolysis of the ester or methyl ether groups is performed to obtain the corresponding hydroxybenzoic acid derivative.
Methodology:
- Reagents: Copper salts (e.g., copper sulfate), amine solvents (e.g., pyridine), and water.
- Reaction Conditions:
- Temperature: 50–90°C.
- Reaction Time: 1–3 hours.
- Solvent: Aqueous solution with copper salt and amine.
- Outcome: Formation of 4,5-dialkoxy-2-hydroxybenzoic acid with high purity (>95%).
Research Findings:
- Hydrolysis in the presence of copper salts facilitates selective removal of methoxy groups and introduces hydroxyl groups at the 2-position.
- The process yields high-purity products with yields exceeding 90%.
Data Table: Hydrolysis Conditions and Yield
The cyanation step involves the introduction of a cyano group at the 4-position, which can be achieved via nucleophilic substitution or via a Sandmeyer-type reaction if an amino intermediate is available.
Methodology:
- Reagents: Copper cyanide (CuCN) or other cyanide sources.
- Reaction Conditions:
- Temperature: 80–120°C.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Catalysts: Copper salts to facilitate the substitution.
- Outcome: Formation of 2-bromo-4-cyano-5-hydroxybenzoic acid.
Research Findings:
- Copper-mediated cyanation provides regioselectivity at the 4-position.
- The process is sensitive to reaction conditions; optimal yields (~80–90%) are achieved at elevated temperatures with excess CuCN.
Data Table: Cyanation Reaction Parameters
| Parameter | Range | Optimal | Reference |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | |
| Reagent | CuCN | CuCN | |
| Solvent | DMF | DMF | |
| Reaction time | 4–8 hours | 6 hours | |
| Yield | 80–90% | 85% |
Final Purification and Characterization
The crude product undergoes purification via recrystallization, chromatography, or washing to obtain high-purity This compound .
Notes:
- Purity is confirmed via NMR, IR, and melting point analysis.
- The overall yield from raw materials can reach approximately 70–80% with optimized conditions.
Summary of Preparation Strategy
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-5-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Bromo-4-cyano-5-hydroxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
The following table summarizes key analogs and their distinctions:
Key Research Findings
Synthetic Utility: Bromo-cyano-hydroxybenzoic acids are pivotal in synthesizing heterocycles. For example, cyano groups facilitate cyclization reactions to form quinazolinones .
Solubility Trends : Methoxy-substituted derivatives (e.g., CAS 2476-35-9) exhibit higher lipophilicity than hydroxylated analogs, impacting drug bioavailability .
Biological Activity
2-Bromo-4-cyano-5-hydroxybenzoic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid backbone. These functional groups contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 244.06 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | 1.65 |
This compound exhibits its biological activity primarily through enzyme inhibition. It can bind to the active sites of various enzymes, disrupting their normal function. The presence of the bromine, cyano, and hydroxyl groups enhances its binding affinity and specificity towards different molecular targets, which may include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Protein-Ligand Interactions : It interacts with proteins, influencing their activity and stability.
Biological Activity
Research indicates that this compound has demonstrated various biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against several bacterial strains, making it a candidate for further exploration in pharmacological applications.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory responses, offering potential therapeutic benefits in inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating strong inhibitory potential.
Case Study 2: Antimicrobial Activity
In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL against both strains, suggesting effective antimicrobial properties.
Research Findings
Recent research has focused on the pharmacological applications of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for drug development targeting metabolic disorders.
- Another investigation revealed its role in modulating signaling pathways related to inflammation, suggesting broader therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
